molecular formula C13H23Cl2N3O B1525219 2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride CAS No. 1246172-89-3

2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride

Cat. No. B1525219
CAS RN: 1246172-89-3
M. Wt: 308.2 g/mol
InChI Key: JIWOGZDOLSRFNJ-UHFFFAOYSA-N
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Description

“2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride” is a chemical compound with a wide range of potential applications. It appears as a white to off-white solid .


Synthesis Analysis

The synthesis of similar compounds often involves the use of dimethylethanolamine as a raw material. The temperature is controlled at 5-15°C under an ice water bath condition and a chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H17N3O.2ClH/c1-6(8)7(11)9-4-5-10(2)3;;/h6H,4-5,8H2,1-3H3,(H,9,11);2*1H . This indicates the presence of various functional groups including amine, amide, and chloride.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . The molecular weight is 232.15 g/mol.

Scientific Research Applications

Antitumor Properties

Research has indicated the potential of derivatives of 2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride in antitumor applications. Compounds related to this chemical structure have been observed to exhibit antitumor activity, particularly against solid tumors and leukemias. For instance, compounds bearing electron-withdrawing substituents demonstrated activity against the Lewis lung solid tumor in vivo, attributed to their predominant existence as monocations, allowing for efficient distribution (Denny et al., 1987). Moreover, derivatives of this compound, specifically monosubstituted derivatives, have shown varying degrees of antitumor activity, with 5-substituted derivatives exhibiting the highest levels of both in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).

Applications in Polymer Science

The compound has implications in polymer science as well. For instance, polymers incorporating peptide linkages synthesized from monomers related to this compound have shown solubility in organic acids and polar aprotic solvents. These polymers, due to their biodegradability, are anticipated to find applications in agricultural or biomedical fields (Fan et al., 2000). Additionally, derivatives of the compound have been used in the synthesis of block copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).

Analytical Chemistry Applications

Derivatives of this compound have been employed in analytical chemistry as well. A method for the determination of amino compounds was developed using a derivative of this compound, highlighting its utility in high-performance liquid chromatography with fluorescence detection and mass spectrometry/atmospheric pressure chemical ionization for analyzing amines (You et al., 2006).

Safety and Hazards

This compound may be harmful if swallowed or in contact with skin. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWOGZDOLSRFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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